2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
The compound contains several functional groups including a difluorobenzoyl group, an azetidine ring, and a tetrahydroisoindole dione group . These groups suggest that the compound could have interesting chemical properties and potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular formula of a similar compound is C20H18F2N2O2, with an average mass of 356.366 Da and a monoisotopic mass of 356.133636 Da . The presence of the difluorobenzoyl group and the azetidine ring could influence the overall shape and reactivity of the molecule .Scientific Research Applications
Chemical Synthesis and Reactions
Research on isoindole derivatives and related compounds has led to developments in synthetic chemistry, particularly in the formation of complex heterocyclic compounds. For example, Vasilin et al. (2015) explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the synthesis of angular isoindole derivatives. This work demonstrates the versatility of isoindole frameworks in synthesizing complex molecules with potential applications in materials science and pharmaceuticals (Vasilin et al., 2015).
Fluorescence and Optical Properties
The fluorescence properties of isoindole compounds have been investigated for potential applications in fluorescent markers and sensors. Tamuly et al. (2006) reported on the fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores, highlighting the role of isoindole derivatives in developing sensitive analytical tools for detecting molecular interactions (Tamuly et al., 2006).
Pharmaceutical Applications
Isoindole derivatives have been studied for their potential in pharmaceutical applications. Yanagawa et al. (2006) discovered isoindole compounds with tubulin-polymerization-inhibiting activity, indicating their potential use in developing anticancer agents. The study highlights the importance of structural modifications, such as fluorine substitution, in enhancing biological activity (Yanagawa et al., 2006).
Material Science Applications
The optical properties and synthesis of isoindole-1,3-dione compounds have been explored for their potential applications in materials science. Tan et al. (2018) synthesized isoindole-1,3-dione compounds and investigated their optical properties, including optical band gaps and refractive indices, suggesting their applicability in the development of novel materials with specific optical characteristics (Tan et al., 2018).
Properties
IUPAC Name |
2-[1-(3,4-difluorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c19-14-6-5-10(7-15(14)20)16(23)21-8-11(9-21)22-17(24)12-3-1-2-4-13(12)18(22)25/h1-2,5-7,11-13H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLUJRMTYJDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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